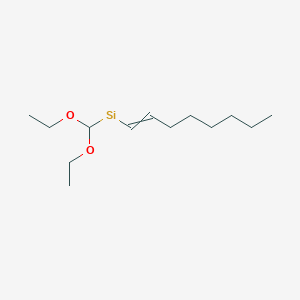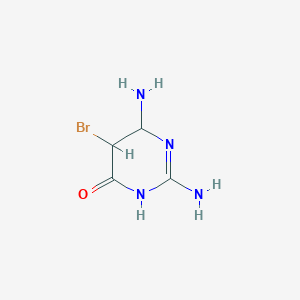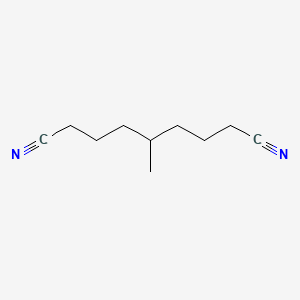![molecular formula C10H8N2O2S B14373621 Methyl 2-cyano-3-[(pyridin-2-yl)sulfanyl]prop-2-enoate CAS No. 88716-70-5](/img/structure/B14373621.png)
Methyl 2-cyano-3-[(pyridin-2-yl)sulfanyl]prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-cyano-3-[(pyridin-2-yl)sulfanyl]prop-2-enoate is a heterocyclic compound that features a cyano group, a pyridine ring, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-cyano-3-[(pyridin-2-yl)sulfanyl]prop-2-enoate typically involves the condensation of methyl cyanoacetate with pyridine-2-thiol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyano-3-[(pyridin-2-yl)sulfanyl]prop-2-enoate can undergo various types of chemical reactions, including:
Nucleophilic substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Oxidation and reduction: The sulfanyl group can be oxidized to form sulfoxides or sulfones, and reduced to form thiols.
Cyclization: The compound can undergo cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkyl halides, amines, and alcohols. The reactions are typically carried out in polar aprotic solvents such as DMF or DMSO.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, sulfoxides, sulfones, and heterocyclic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-cyano-3-[(pyridin-2-yl)sulfanyl]prop-2-enoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory, antimicrobial, and anticancer compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds and other complex molecules.
Material Science: It is used in the development of novel materials with unique properties, such as conductive polymers and advanced coatings.
Mechanism of Action
The mechanism of action of Methyl 2-cyano-3-[(pyridin-2-yl)sulfanyl]prop-2-enoate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The cyano group and pyridine ring can participate in hydrogen bonding and π-π interactions, while the sulfanyl group can form covalent bonds with target proteins, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-cyano-3-(pyridin-4-yl)prop-2-enoate: Similar structure but with an ethyl ester and pyridine ring at a different position.
Methyl 2-cyano-3-(3-fluorophenyl)prop-2-enoate: Similar structure but with a fluorophenyl group instead of a pyridinyl group.
2-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methylthio-1H-benzimidazole: Contains a pyridinyl group and a sulfanyl group but with a different core structure.
Uniqueness
Methyl 2-cyano-3-[(pyridin-2-yl)sulfanyl]prop-2-enoate is unique due to the specific combination of functional groups, which imparts distinct reactivity and potential applications. The presence of the cyano group, pyridine ring, and sulfanyl group allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various research fields.
Properties
CAS No. |
88716-70-5 |
|---|---|
Molecular Formula |
C10H8N2O2S |
Molecular Weight |
220.25 g/mol |
IUPAC Name |
methyl 2-cyano-3-pyridin-2-ylsulfanylprop-2-enoate |
InChI |
InChI=1S/C10H8N2O2S/c1-14-10(13)8(6-11)7-15-9-4-2-3-5-12-9/h2-5,7H,1H3 |
InChI Key |
IZZFULWBTHFOOE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=CSC1=CC=CC=N1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-Methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14373553.png)

-lambda~5~-phosphanethione](/img/structure/B14373572.png)
![1-{3-Chloro-1-[(4-chlorophenyl)sulfanyl]-2,2-dimethylpropyl}-1H-imidazole](/img/structure/B14373577.png)






phosphane](/img/structure/B14373608.png)
![1-{2-[4-(Dodecylsulfanyl)phenyl]-2-oxoethyl}-1H-indole-2,3-dione](/img/structure/B14373615.png)
![N-[4,4-Bis(4-fluorophenyl)but-3-en-1-yl]pyridine-3-carboxamide](/img/structure/B14373619.png)
![3-[(3E)-3-(carbamoylhydrazinylidene)cyclohexyl]propanoic acid](/img/structure/B14373624.png)
